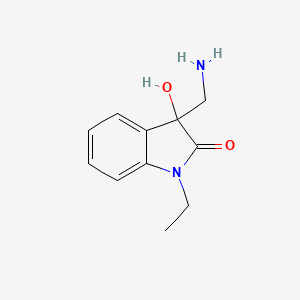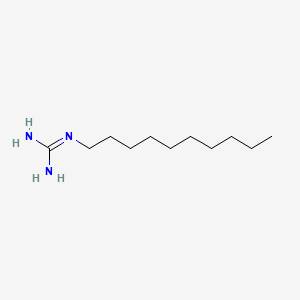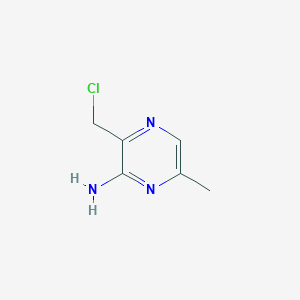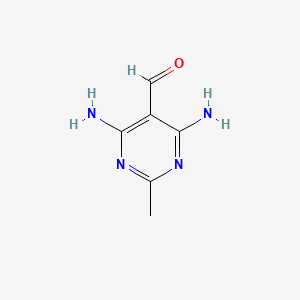
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions. This reaction introduces the aminomethyl group at the 3-position of the indolin-2-one core .
Another approach involves the reductive amination of 3-formylindolin-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reductive aminations. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of 3-(formyl)-1-ethylindolin-2-one.
Reduction: Formation of 3-(hydroxymethyl)-1-ethylindolin-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-1-methyl-3-hydroxyindolin-2-one
- 3-(Aminomethyl)-1-ethyl-3-hydroxyindole
- 3-(Aminomethyl)-1-ethyl-3-hydroxybenzindole
Uniqueness
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups at specific positions on the indolin-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(aminomethyl)-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3 |
Clé InChI |
QUVQLBCVGUVFAZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=O)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)



![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)




![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)
